molecular formula C11H13NO4S B12538180 3-[(2-Hydroxyethyl)sulfanyl]-1-(4-nitrophenyl)propan-1-one CAS No. 828910-95-8

3-[(2-Hydroxyethyl)sulfanyl]-1-(4-nitrophenyl)propan-1-one

Cat. No.: B12538180
CAS No.: 828910-95-8
M. Wt: 255.29 g/mol
InChI Key: NYAKMLSGRSCBMY-UHFFFAOYSA-N
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Description

3-[(2-Hydroxyethyl)sulfanyl]-1-(4-nitrophenyl)propan-1-one is an organic compound with a complex structure that includes a nitrophenyl group, a hydroxyethyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxyethyl)sulfanyl]-1-(4-nitrophenyl)propan-1-one typically involves multiple steps. One common method includes the reaction of 1-(4-nitrophenyl)propan-1-one with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxyethyl)sulfanyl]-1-(4-nitrophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the hydroxyethyl group in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[(2-Hydroxyethyl)sulfanyl]-1-(4-nitrophenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Hydroxyethyl)sulfanyl]-1-(4-nitrophenyl)propan-1-one involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins. These interactions can affect cellular pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)propan-1-one: Lacks the hydroxyethyl and sulfanyl groups.

    2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Contains a hydroxyethoxy group instead of a hydroxyethyl group.

    3-[(2-Hydroxyethyl)sulfanyl]propan-1-ol: Lacks the nitrophenyl group.

Uniqueness

3-[(2-Hydroxyethyl)sulfanyl]-1-(4-nitrophenyl)propan-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

828910-95-8

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

3-(2-hydroxyethylsulfanyl)-1-(4-nitrophenyl)propan-1-one

InChI

InChI=1S/C11H13NO4S/c13-6-8-17-7-5-11(14)9-1-3-10(4-2-9)12(15)16/h1-4,13H,5-8H2

InChI Key

NYAKMLSGRSCBMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCSCCO)[N+](=O)[O-]

Origin of Product

United States

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